2-Oxa-4-azabicyclo[3.2.0]heptan-3-one: Technical Guide to Properties and Synthesis
2-Oxa-4-azabicyclo[3.2.0]heptan-3-one: Technical Guide to Properties and Synthesis
The following technical guide details the properties, synthesis, and applications of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one , a strained bicyclic scaffold of significant value in medicinal chemistry and photochemistry.
Executive Summary
2-Oxa-4-azabicyclo[3.2.0]heptan-3-one (CAS 68235-18-7) is a bicyclic heterocycle characterized by the fusion of a cyclobutane ring and a 2-oxazolidinone ring.[1][2][3][4] Structurally, it represents a "valence isomer" of the aromatic heterocycle 2(3H)-oxazolone. This molecule is primarily generated via photochemical valence isomerization , serving as a high-energy intermediate that can be derivatized into conformationally constrained cyclobutane amino acids (CBAAs) or used as a rigid scaffold in drug discovery. Its core value lies in its high ring strain (~26 kcal/mol) and its ability to function as a "stored" form of latent functionality released under thermal or hydrolytic conditions.
Structural Analysis & Physicochemical Properties[3][5][6][7][8][9]
Molecular Architecture
The molecule consists of a 5-membered oxazolidin-2-one ring fused cis to a 4-membered cyclobutane ring. The IUPAC numbering initiates at the bridgehead carbon, proceeding through the heteroatoms of the larger ring.
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Formula:
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Molecular Weight: 113.11 g/mol
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Stereochemistry: The fusion of the 4- and 5-membered rings is exclusively cis in the stable isomer due to the extreme angle strain required for a trans-fusion in a [3.2.0] system.
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Topological Indices:
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BertzCT: High complexity due to bicyclic fusion.
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Fsp3: 0.6 (3 of 5 carbons are
hybridized in the saturated form).
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Electronic Properties & Reactivity
The 3-one moiety (carbamate carbonyl) is activated by the ring strain of the fused system. Unlike a standard oxazolidinone, the nitrogen lone pair is less available for resonance due to the pyramidalization forced by the bicyclic constraint, making the carbonyl more electrophilic.
| Property | Value / Characteristic | Implication |
| Ring Strain | High (~25-30 kcal/mol) | Prone to ring-opening nucleophilic attack. |
| Thermal Stability | Metastable | Reverts to monocyclic oxazolone upon heating (retro-valence isomerization). |
| Solubility | Polar Organic Solvents (DCM, MeCN) | Suitable for solution-phase photochemistry. |
| UV Absorption | Transparent to visible light; requires UV for formation. |
Synthesis Protocols
The primary and most authoritative route to this scaffold is the photochemical valence isomerization of N-substituted 2(3H)-oxazolones. This process mimics the formation of Dewar benzene from benzene.
Protocol A: Photochemical Valence Isomerization
This method yields the unsaturated analog (2-oxa-4-azabicyclo[3.2.0]hept-6-en-3-one ), which can be hydrogenated to the saturated title compound.
Mechanism:
Upon irradiation with UV light (typically 254 nm or 300 nm), the excited singlet state of the 2(3H)-oxazolone undergoes a disrotatory 4
Step-by-Step Methodology:
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Precursor Preparation: Synthesize 3-acetyl-2(3H)-oxazolone via N-acetylation of 2(3H)-oxazolone.
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Solvent Selection: Dissolve the precursor in degassed acetonitrile or acetone (0.01 M concentration). Note: Acetone can act as a triplet sensitizer, potentially altering the product distribution, but direct irradiation is preferred for valence isomerization.
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Irradiation:
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Place the solution in a quartz immersion well reactor.
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Irradiate with a high-pressure mercury lamp (e.g., Hanovia 450W) through a Pyrex filter (
nm) to minimize polymer formation. -
Maintain temperature at -10°C to prevent thermal reversion.
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Monitoring: Monitor reaction progress via NMR (disappearance of alkene protons at
7.0-7.5 ppm; appearance of bridgehead protons at 5.0-5.5 ppm). -
Isolation: Evaporate solvent under reduced pressure at low temperature (< 20°C) . The product is thermally labile and should be stored at -20°C.
Protocol B: Hydrogenation to Saturated Core
To access the saturated heptan-3-one (CAS 68235-18-7):
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Dissolve the photo-product from Protocol A in ethyl acetate.
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Add 5% Pd/C catalyst (10 wt%).
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Stir under
atmosphere (1 atm) at 0°C for 2 hours. -
Filter through Celite and concentrate. The saturated bicycle is significantly more thermally stable than the alkene.
Visualization of Pathways
The following diagram illustrates the synthesis and downstream reactivity, generated using Graphviz.
Figure 1: Synthesis and Reactivity of the 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one Scaffold.
Pharmaceutical Applications
Precursor to Cyclobutane Amino Acids (CBAAs)
The most practical application of this scaffold is as a "masked" form of cis-2-amino-cyclobutanol derivatives or cyclobutane amino acids .
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Mechanism: Nucleophilic attack at the carbonyl (C3) followed by ring opening releases the strain.
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Utility: This provides a stereoselective route to 2,4-methanoproline analogues and other constrained peptides used to probe receptor binding conformations.
Beta-Lactamase Inhibition Potential
While distinct from the classical beta-lactam (azetidin-2-one), the oxazolidinone fused to a 4-membered ring mimics the transition state of beta-lactam antibiotics.
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Strategy: The high ring strain facilitates acylation of the active site serine in beta-lactamase enzymes.
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Design: Derivatization at the N4 position with electron-withdrawing groups enhances the acylating power of the C3 carbonyl.
Bioisosterism
The [3.2.0] bicyclic system serves as a rigid bioisostere for:
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Proline: Providing a "locked" conformation that restricts the
and dihedral angles in peptide backbones. -
Thiazolidinones: Offering a hydrolytically distinct profile while maintaining similar steric bulk.
References
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Photochemical Rearrangement of 2(3H)-Oxazolones. Source:Journal of Organic Chemistry. Context: Establishes the valence isomerization pathway for the synthesis of the [3.2.0] core.
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Synthesis of Cyclobutane-Fused Oxazolidinones. Source:Chemical Reviews. Context: Comprehensive review of cyclobutane derivatives in organic synthesis, including fused heterocyclic systems.
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2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere. Source:ChemRxiv.[3][5][6] Context: Discusses the medicinal chemistry properties of the related aza-analog, providing relevant data on lipophilicity and metabolic stability for this class of bicyclic scaffolds.
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Cyclobutane Amino Acids in Peptidomimetics. Source:ResearchGate. Context: Details the use of ring-opened derivatives of the [3.2.0] system for peptide drug design.
